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molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Cat. No. B146760
M. Wt: 127.23 g/mol
InChI Key: SVYKKECYCPFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163937B2

Procedure details

Into a reactor (R-1) was charged 351 kg of compound Ia, 314 kg of compound Ib, and 807 L of acetonitrile. Batch temperature was adjusted to 0 to 10° C. 323 kg of 2,6-lutidine followed by 123 L of acetonitrile was charged to R-1, while maintaining temperature at 0 to 15° C. 351 kg of EDCI-HCl followed by 123 L of acetonitrile was charged to between 5 to 25° C. The mixture was stirred at 20 to 30° C. for 4 h. Reaction completion was checked by HPLC to show less than 0.75% of un-reacted compound Ia. 1755 L of MTBE followed by 807 kg of 9.9% HCl was charged to R-1 between 15° C. to 25° C. The batch was stirred for 15 minutes and settled for at least 30 minutes, and the aqueous layer was split to HOLD TANK. 807 kg of 9.9% HCl was charged to R-1 at 15 to 25° C. The batch was stirred for 15 minutes and settled for 30 minutes, and the aqueous layer was split to HOLD TANK. 211 kg of sodium bicarbonate followed by 4001 L of water was charged to R-2, and the whole was agitated until all solid dissolved. 1404 L of the NaHCO3 solution in R-2 was transferred to R-1 at 15 to 25° C. The mixture was stirred for 15 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 140 kg of sodium chloride was charged to the NaHCO3 solution in R-2. Half of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settles for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The remainder of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settled for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 was concentrated to about 1053 L under vacuum. 97 kg of lithium hydroxide Monohydrate followed by 1404 L of water was charged to R-2, and the mixture was stirred at 20 to 30° C. until all solids dissolved. The lithium hydroxide solution in R-2 was transferred to R-1. The whole was stirred at 20 to 30° C. for 3 h. Hydrolysis completion was checked by HPLC to show 100% conversion. 1053 L of MTBE followed by 1404 L of water was charged to R-1. The mixture was stirred for 20 minutes and settles for at least 30 minutes. The aqueous layer was split to R-2. The organic layer was transferred to HOLD TANK. 1053 L of MTBE was charged to R-2. The mixture was stirred for about 10 minutes and settled for at least 30 minutes. The aqueous layer was transferred to R-1. The organic layer was transferred to HOLD TANK. 293 kg of 9.9% HCl followed by 1530 kg of isopropyl acetate and 660 kg of 9.9% HCl was charged to R-1 at 20 to 30° C. The mixture in R-1 was stirred for 30 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 35 kg of Sodium Chloride followed by 702 L of water was charged to R-2. The NaCl solution in R-2 was transferred to R-1. The mixture was stirred for 15 minutes at 15 to 25° C. and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 followed by 306 kg of isopropyl acetate rinse was transferred to R-2 via 1 μm inline filter. The batch in R-2 was concentrated to about 1404 L under vacuum at 35 to 60° C. 918 kg of isopropyl acetate was charged to R-2, and the batch was concentrated to about 1404 L under vacuum at 35 to 60° C. Water content in the batch was <0.5% w/w. 1530 kg of isopropyl acetate was charged to R-2. The batch temperature was adjusted to 43 to 48° C., and 109 kg of N,N-dimethylcyclohexylamine (DMCA) was charged to R-2. 4 kg of compound Ic′ seed in 11 L of isopropyl acetate was charged to R-2. The batch was stirred for 5 h at 43 to 48° C. for 1 h. 130 kg of DMCA was charged to R-2 over 2 h at 43 to 48° C. 153 kg of isopropyl acetate rinse was charged to R-2. The batch was cooled to 5 to 10° C. over a period of 3 hours. The batch was filtered in portions with a centrifuge. The wet cake was washed with cold isopropyl acetate and was dried under vacuum at 25° C. for 4 h followed by at 45° C. for at least 8 h. 706 kg of Compound Ic′ was obtained (90% yield). 1H NMR (DMSO-d6), δ 0.80 (s, 3H), 0.91 (s, 9H), 0.99 (s, 3H), 1.02-1.25 (m, 5H), 1.17 (s, 9H), 1.35 (d, J=8 Hz, 1H), 1.43 (dd, J=5 and 8 Hz, 1H), 1.54-1.58 (m, 1H), 1.68-1.78 (m, 3H), 2.23 (s, 6H), 2.28 (m, 1H), 3.73 (dd, J=5 and 10 Hz, 1H), 3.96 (d, J=10 Hz, 1H), 4.08 (s, 1H), 4.15 (d, J=10 Hz, 1H), 5.87 (d, J=10 Hz, 1H), 5.95 (brs, 1H).
Name
Quantity
1404 L
Type
solvent
Reaction Step One
Name
Quantity
1053 L
Type
solvent
Reaction Step Two
Name
Quantity
1755 L
Type
solvent
Reaction Step Three
[Compound]
Name
compound
Quantity
351 kg
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
314 kg
Type
reactant
Reaction Step Four
Quantity
807 L
Type
reactant
Reaction Step Four
Quantity
323 kg
Type
reactant
Reaction Step Five
Quantity
123 L
Type
reactant
Reaction Step Six
Quantity
351 kg
Type
reactant
Reaction Step Seven
Quantity
123 L
Type
reactant
Reaction Step Eight
[Compound]
Name
un-reacted compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
807 kg
Type
reactant
Reaction Step Ten
Yield
90%

Identifiers

REACTION_CXSMILES
C(#N)C.N1C(C)=CC=[CH:6][C:5]=1[CH3:11].CCN=C=N[CH2:17][CH2:18][CH2:19][N:20]([CH3:22])[CH3:21].Cl.Cl>O.CC(OC)(C)C>[CH3:22][N:20]([CH:19]1[CH2:18][CH2:17][CH2:11][CH2:5][CH2:6]1)[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
1404 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1053 L
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
1755 L
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
compound
Quantity
351 kg
Type
reactant
Smiles
Name
compound
Quantity
314 kg
Type
reactant
Smiles
Name
Quantity
807 L
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
323 kg
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Six
Name
Quantity
123 L
Type
reactant
Smiles
C(C)#N
Step Seven
Name
Quantity
351 kg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Eight
Name
Quantity
123 L
Type
reactant
Smiles
C(C)#N
Step Nine
Name
un-reacted compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
807 kg
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20 to 30° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 0 to 10° C
ADDITION
Type
ADDITION
Details
was charged to R-1
ADDITION
Type
ADDITION
Details
was charged to between 5 to 25° C
CUSTOM
Type
CUSTOM
Details
Reaction completion
ADDITION
Type
ADDITION
Details
was charged to R-1 between 15° C. to 25° C
STIRRING
Type
STIRRING
Details
The batch was stirred for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
settled for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
the aqueous layer was split to HOLD TANK
ADDITION
Type
ADDITION
Details
807 kg of 9.9% HCl was charged to R-1 at 15 to 25° C
STIRRING
Type
STIRRING
Details
The batch was stirred for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
settled for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was split to HOLD TANK
ADDITION
Type
ADDITION
Details
was charged to R-2
STIRRING
Type
STIRRING
Details
the whole was agitated until all solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
R-1 at 15 to 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
settled for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to HOLD TANK
ADDITION
Type
ADDITION
Details
140 kg of sodium chloride was charged to the NaHCO3 solution in R-2
STIRRING
Type
STIRRING
Details
The whole in R-1 was agitated for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
settles for at lest 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to HOLD TANK
STIRRING
Type
STIRRING
Details
The whole in R-1 was agitated for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
settled for at lest 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to HOLD TANK
CONCENTRATION
Type
CONCENTRATION
Details
The batch in R-1 was concentrated to about 1053 L under vacuum
ADDITION
Type
ADDITION
Details
was charged to R-2
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20 to 30° C. until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
The whole was stirred at 20 to 30° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Hydrolysis completion
ADDITION
Type
ADDITION
Details
was charged to R-1
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
settles for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to R-2
ADDITION
Type
ADDITION
Details
1053 L of MTBE was charged to R-2
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
settled for at least 30 minutes
ADDITION
Type
ADDITION
Details
was charged to R-1 at 20 to 30° C
STIRRING
Type
STIRRING
Details
The mixture in R-1 was stirred for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
settled for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to HOLD TANK
ADDITION
Type
ADDITION
Details
was charged to R-2
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at 15 to 25° C.
Duration
15 min
WAIT
Type
WAIT
Details
settled for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
The aqueous layer was split to HOLD TANK
WASH
Type
WASH
Details
rinse
FILTRATION
Type
FILTRATION
Details
inline filter
CONCENTRATION
Type
CONCENTRATION
Details
The batch in R-2 was concentrated to about 1404 L under vacuum at 35 to 60° C
ADDITION
Type
ADDITION
Details
918 kg of isopropyl acetate was charged to R-2
CONCENTRATION
Type
CONCENTRATION
Details
the batch was concentrated to about 1404 L under vacuum at 35 to 60° C
ADDITION
Type
ADDITION
Details
1530 kg of isopropyl acetate was charged to R-2
CUSTOM
Type
CUSTOM
Details
was adjusted to 43 to 48° C.
ADDITION
Type
ADDITION
Details
109 kg of N,N-dimethylcyclohexylamine (DMCA) was charged to R-2
ADDITION
Type
ADDITION
Details
4 kg of compound Ic′ seed in 11 L of isopropyl acetate was charged to R-2
STIRRING
Type
STIRRING
Details
The batch was stirred for 5 h at 43 to 48° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
130 kg of DMCA was charged to R-2 over 2 h at 43 to 48° C
Duration
2 h
WASH
Type
WASH
Details
153 kg of isopropyl acetate rinse
ADDITION
Type
ADDITION
Details
was charged to R-2
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 5 to 10° C. over a period of 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The batch was filtered in portions with a centrifuge
WASH
Type
WASH
Details
The wet cake was washed with cold isopropyl acetate
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 25° C. for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
followed by at 45° C. for at least 8 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 706 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 303.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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